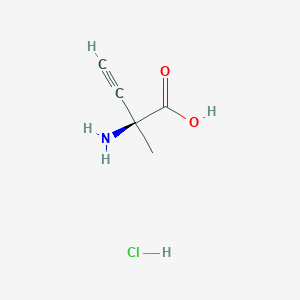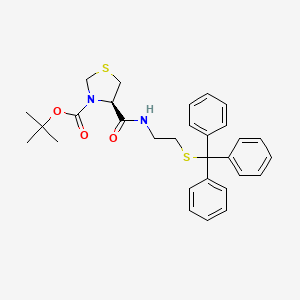![molecular formula C6H10BrN B12823155 4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
4-Bromobicyclo[2.1.1]hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobicyclo[211]hexan-1-amine is a chemical compound with the molecular formula C6H10BrN It is a member of the bicyclo[211]hexane family, which is known for its unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine typically involves the use of photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane core . This reaction can be carried out under mild conditions, making it an efficient route for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene offer bulk manufacturing and sourcing services for this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobicyclo[2.1.1]hexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[2.1.1]hexane derivatives.
Aplicaciones Científicas De Investigación
4-Bromobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can influence various biochemical pathways, although specific details on its molecular targets are still under investigation .
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane: The parent compound without the bromine and amine substituents.
Bicyclo[2.1.1]hexan-1-amine: Similar structure but without the bromine atom.
4-Bromobicyclo[2.1.1]hexane: Lacks the amine group.
Propiedades
Fórmula molecular |
C6H10BrN |
|---|---|
Peso molecular |
176.05 g/mol |
Nombre IUPAC |
4-bromobicyclo[2.1.1]hexan-1-amine |
InChI |
InChI=1S/C6H10BrN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2 |
Clave InChI |
UMYOJBADXDKMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)



![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)



![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
